1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl-
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Overview
Description
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazolopyrimidine core.
Substitution Reactions: Functional groups such as dimethylaminoethyl, methylbutyl, and propyl can be introduced through substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral activities.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways, such as inhibiting kinase activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione: The parent compound without additional functional groups.
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives: Compounds with different substituents at various positions.
Uniqueness
The uniqueness of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl- lies in its specific functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
CAS No. |
117740-53-1 |
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Molecular Formula |
C16H28N6O2 |
Molecular Weight |
336.43 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-(2-methylbutyl)-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C16H28N6O2/c1-6-8-20-15(23)13-14(17-18-22(13)10-9-19(4)5)21(16(20)24)11-12(3)7-2/h12H,6-11H2,1-5H3 |
InChI Key |
BZMJWVYRZSQIJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=NN2CCN(C)C)N(C1=O)CC(C)CC |
Origin of Product |
United States |
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